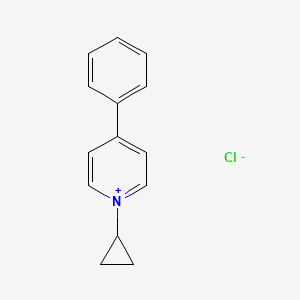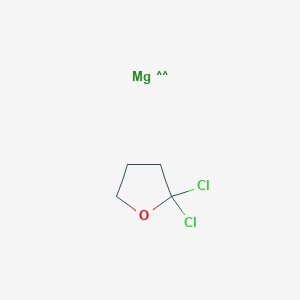
2,2-Dichlorooxolane--magnesium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichlorooxolane–magnesium (1/1) is a chemical compound that features a magnesium atom coordinated to a 2,2-dichlorooxolane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorooxolane–magnesium (1/1) typically involves the reaction of 2,2-dichlorooxolane with a magnesium source under controlled conditions. One common method is the Grignard reaction, where 2,2-dichlorooxolane is reacted with magnesium in the presence of an anhydrous ether solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dichlorooxolane–magnesium (1/1) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,2-Dichlorooxolane–magnesium (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different magnesium oxides.
Reduction: It can be reduced to yield magnesium metal and other by-products.
Substitution: The chlorine atoms in the 2,2-dichlorooxolane ligand can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted oxolanes.
科学的研究の応用
2,2-Dichlorooxolane–magnesium (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of magnesium’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and composites.
作用機序
The mechanism of action of 2,2-Dichlorooxolane–magnesium (1/1) involves the coordination of the magnesium atom to the oxygen and chlorine atoms of the 2,2-dichlorooxolane ligand. This coordination affects the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Magnesium Oxide: A simple magnesium compound with different reactivity and applications.
Magnesium Chloride: Another magnesium compound used in various industrial processes.
2,2-Dichloroethanol: A related compound with different chemical properties.
Uniqueness
2,2-Dichlorooxolane–magnesium (1/1) is unique due to its specific ligand coordination, which imparts distinct reactivity and potential applications compared to other magnesium compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial settings.
特性
CAS番号 |
167408-26-6 |
|---|---|
分子式 |
C4H6Cl2MgO |
分子量 |
165.30 g/mol |
InChI |
InChI=1S/C4H6Cl2O.Mg/c5-4(6)2-1-3-7-4;/h1-3H2; |
InChIキー |
OGTUSDOVGCZTNL-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)(Cl)Cl.[Mg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



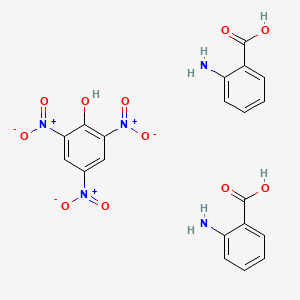
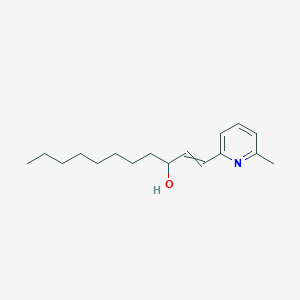

![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
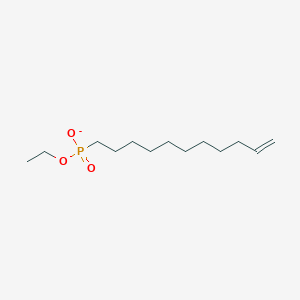
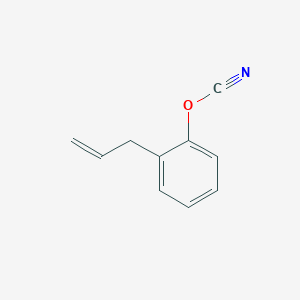
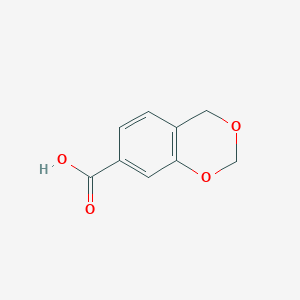
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
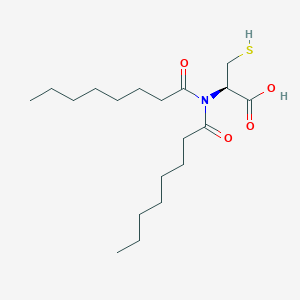
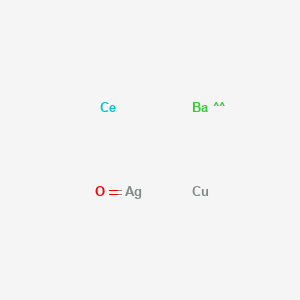
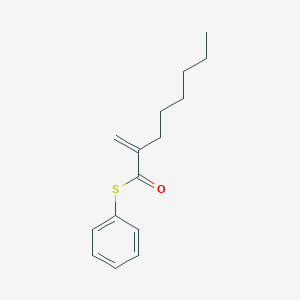
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
